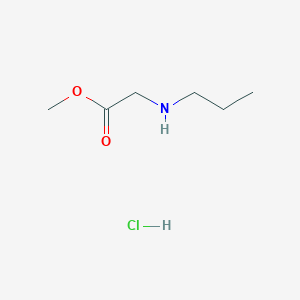
Methyl 2-(propylamino)acetate hydrochloride
Übersicht
Beschreibung
“Methyl 2-(propylamino)acetate hydrochloride” is a chemical compound with the CAS Number: 1616254-05-7 . It has a molecular weight of 167.64 and is typically in the form of a powder .
Physical And Chemical Properties Analysis
“Methyl 2-(propylamino)acetate hydrochloride” is a powder . It has a molecular weight of 167.64 . Other specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Modification and Polymer Research
The modification of xylan, a hemicellulose, illustrates the innovative use of chemical processes to produce biopolymers with specific properties. For instance, the reaction of 4-O-methylglucuronoxylan (GX) from birch with sodium monochloroacetate under specific conditions leads to the creation of xylan esters with potential applications in drug delivery and as antimicrobial agents. This research highlights the importance of chemical modification techniques in developing new materials with tailored properties for various applications (Petzold-Welcke et al., 2014).
Environmental Science and Toxicology
In environmental science, the study of methanogenic pathways and their quantification using stable carbon isotopic signatures is a crucial area of research. Understanding the contribution of different pathways to total CH4 production can aid in environmental assessments and the development of strategies to mitigate methane emissions, a potent greenhouse gas (Conrad, 2005).
Bioremediation and Waste Treatment
The utilization of cellulose acetate-based nanofibers for the immobilization of bacterial cells showcases an innovative approach to treating wastewater. This method not only facilitates the handling and efficiency of bacteria in removing pollutants like methylene blue dye but also emphasizes the role of material science in enhancing bioremediation processes (Zamel & Khan, 2021).
Epigenetics and Gene Expression
Epigenetic modifications, particularly DNA methylation, play a critical role in gene expression and have implications for a broad range of diseases, including cancer. Research in this field is vital for understanding the mechanisms underlying these changes and for developing potential therapeutic strategies. Studies have explored genome-wide DNA methylation and its implications for diseases like ovarian cancer, demonstrating the potential of epigenetic markers for early diagnosis, prognosis, and treatment (Barton et al., 2008; Yong et al., 2016).
Chemical Recycling
The chemical recycling of poly(ethylene terephthalate) (PET) represents a significant advancement in addressing plastic waste. By employing hydrolysis and glycolysis, researchers can recover valuable monomers and produce secondary materials, showcasing an effective approach to sustainability and resource conservation (Karayannidis & Achilias, 2007).
Eigenschaften
IUPAC Name |
methyl 2-(propylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-7-5-6(8)9-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNIGIHJOOBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(propylamino)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



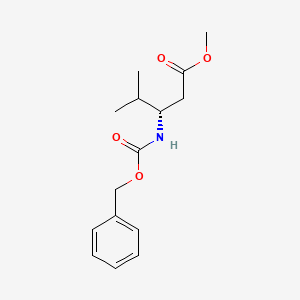
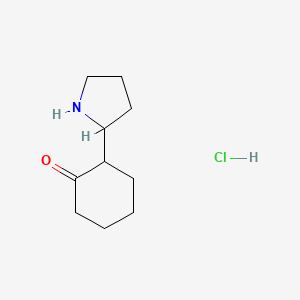
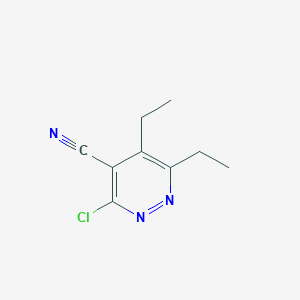
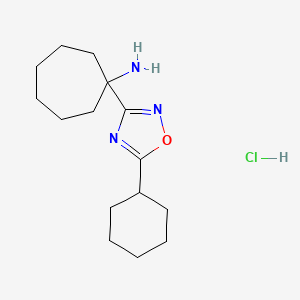
![5-Acetamidopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457331.png)
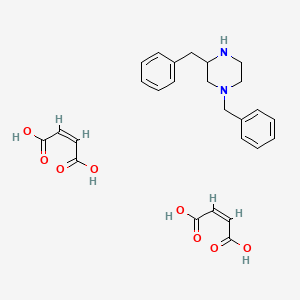


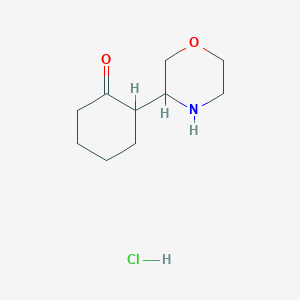
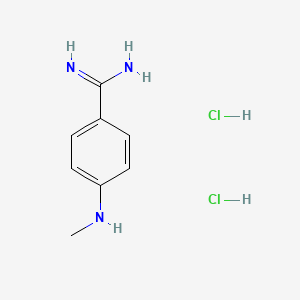


![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)